4-Amino-2,5-dimethylphenol

Catalog No.
S662365
CAS No.
3096-71-7
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2,5-dimethylphenol

CAS Number

3096-71-7

Product Name

4-Amino-2,5-dimethylphenol

IUPAC Name

4-amino-2,5-dimethylphenol

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,9H2,1-2H3

InChI Key

JSWVCUXQICMATE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1O)C)N

Canonical SMILES

CC1=CC(=C(C=C1O)C)N

4-Amino-2,5-dimethylphenol, also known as 4-amino-3,5-xylenol, is an organic compound with the chemical formula C₈H₁₁NO. Information on its origin and specific significance in scientific research is currently limited []. However, its structure suggests potential applications in various fields due to the presence of functional groups like amine and phenol [].


Molecular Structure Analysis

4-Amino-2,5-dimethylphenol possesses a benzene ring substituted with three groups:

  • An amino (NH₂) group at position 4
  • Two methyl (CH₃) groups at positions 2 and 5

This structure combines the characteristics of aromatic amines (due to the amino group) and phenols (due to the hydroxyl group, although not present in this specific compound). The presence of the methyl groups can influence the compound's properties like solubility and reactivity compared to unsubstituted phenols.


Chemical Reactions Analysis

  • Acylation: The amino group can react with acylating agents (e.g., acid chlorides, anhydrides) to form amides.
  • Alkylation: The amino group can also undergo alkylation reactions with alkylating agents (e.g., alkyl halides) to introduce additional carbon chains.
  • Electrophilic aromatic substitution: The aromatic ring, activated by the amino group (being an electron-donating group), might be susceptible to electrophilic aromatic substitution reactions with electrophiles like Br+, NO2+ under specific conditions.

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the presence of the aromatic ring and the multiple functional groups.
  • Melting point and boiling point: Expected to be relatively high due to the aromatic ring and intermolecular forces like hydrogen bonding (if a hydroxyl group is present).
  • Solubility: Potentially soluble in organic solvents like ethanol or dimethylformamide due to the aromatic ring, but solubility in water might be limited depending on the presence and location of a hydroxyl group.
  • Organic Synthesis

    The presence of an amine group (NH2) and a phenolic hydroxyl (OH) group suggests potential applications in organic synthesis as a bifunctional molecule. The amine group can participate in condensation reactions for the formation of new carbon-carbon bonds, while the phenolic hydroxyl can be involved in various substitution or coupling reactions PubChem, 4-Amino-2,5-dimethylphenol: .

  • Medicinal Chemistry

    The combination of an amine and a phenolic group can be of interest for medicinal chemistry research. Phenolic compounds often exhibit various biological activities, and the amine group can be a target for further functionalization to enhance these properties NCBI Bookshelf, An Introduction to Medicinal Chemistry: . However, further studies are needed to determine if 4-Amino-2,5-dimethylphenol possesses any specific medicinal properties.

  • Material Science

    The presence of functional groups like amines and phenols can be useful in the development of new materials. These groups can influence properties such as adhesion, conductivity, or self-assembly American Chemical Society, Functional Groups in Materials Science. More research is required to understand if 4-Amino-2,5-dimethylphenol has potential applications in material science.

XLogP3

1.6

UNII

RF4R93709T

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (99.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (99.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (99.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3096-71-7

Wikipedia

4-amino-2,5-dimethylphenol

Dates

Modify: 2023-08-15

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